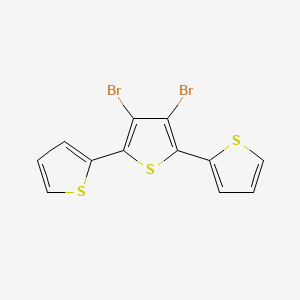
3,4-dibromo-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is a compound belonging to the thiophene family, characterized by the presence of sulfur atoms in its ring structure. This compound is notable for its bromine substitutions at the 3 and 4 positions, as well as additional thiophene rings at the 2 and 5 positions. Its unique structure makes it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2,5-dithiophen-2-ylthiophene typically involves the bromination of 2,5-dithiophen-2-ylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3,4-Dibromo-2,5-dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Typically employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
科学的研究の応用
3,4-Dibromo-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 3,4-dibromo-2,5-dithiophen-2-ylthiophene in its applications is primarily based on its ability to participate in π-conjugation. The presence of bromine atoms allows for further functionalization, enabling the formation of extended conjugated systems. These systems exhibit unique electronic properties, such as high charge mobility and tunable band gaps, making them suitable for use in electronic devices .
類似化合物との比較
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the additional thiophene rings.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups, making it more electron-deficient.
3,4-Dimethoxythiophene: Substituted with methoxy groups instead of bromine.
Uniqueness
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is unique due to its dual bromine and thiophene substitutions, which enhance its reactivity and versatility in forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
特性
CAS番号 |
917602-26-7 |
|---|---|
分子式 |
C12H6Br2S3 |
分子量 |
406.2 g/mol |
IUPAC名 |
3,4-dibromo-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H6Br2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H |
InChIキー |
JFUPOLRFHMUFCR-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


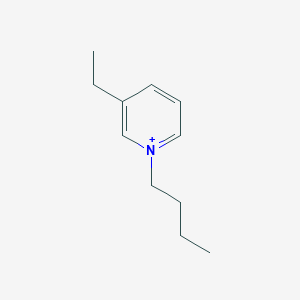
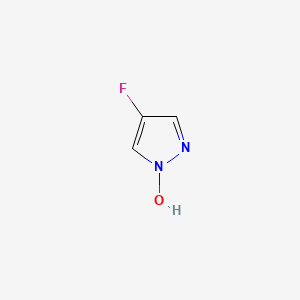
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
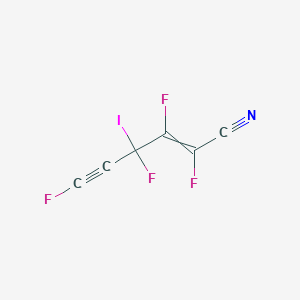
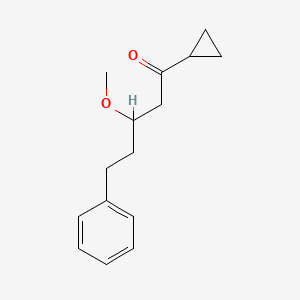
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
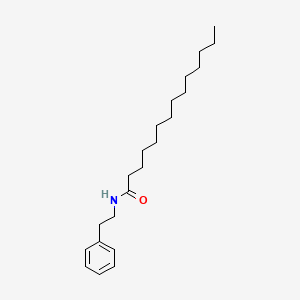
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
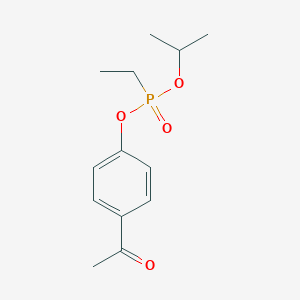


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
